alpha-D-Glucose 1,6-bisphosphate

概要

説明

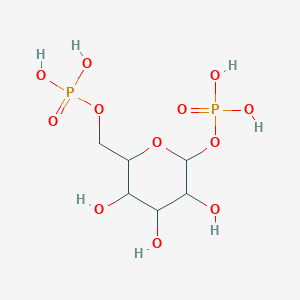

Alpha-D-Glucose 1,6-Bisphosphate is a key metabolic regulator that plays a crucial role in various biochemical pathways. It is a hexose phosphate, specifically a carbohydrate derivative containing a hexose substituted by two phosphate groups. This compound is essential for the functionality of several enzymes involved in primary metabolism, including phosphoglucomutase .

準備方法

Alpha-D-Glucose 1,6-Bisphosphate can be synthesized by a distinct family of α-phosphohexomutases. These enzymes are widely distributed in prokaryotes and catalyze the conversion of fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate or alpha-D-glucose-6-phosphate into this compound . The reaction conditions typically involve the presence of a bound metal ion, usually magnesium, and a conserved phosphorylated seryl residue in the active site .

化学反応の分析

α-D-グルコース1,6-ビスリン酸は、次のようないくつかの種類の化学反応を起こします。

リン酸化: 活性部位の最初のリン酸化を提供することにより、ホスホグルコムターゼの必須のアクチベーターとして作用します.

異性化: この化合物は、α-D-グルコース-1-リン酸とα-D-グルコース-6-リン酸の間で相互変換することができます.

これらの反応に使用される一般的な試薬と条件には、マグネシウムイオンとホスホグルコムターゼなどの特定の酵素が含まれます . これらの反応から生成される主な生成物は、グルコース-1-リン酸、グルコース-6-リン酸、および無機リン酸です .

科学的研究の応用

Metabolic Regulation

Glc-1,6-BP serves as a key regulator in several metabolic pathways:

- Glycogen Metabolism : It acts as an essential activator of phosphoglucomutase (PGM), which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. This reaction is pivotal for glycogen synthesis and degradation, thus influencing energy storage and mobilization in organisms .

- Glycolysis : Glc-1,6-BP is involved in glycolytic pathways where it contributes to the regulation of energy production. Its presence enhances the activity of enzymes like phosphofructokinase, thereby facilitating glucose breakdown for ATP production .

- Amino Sugar Formation : It plays a role in the biosynthesis of amino sugars, which are critical for glycoprotein and glycolipid synthesis .

Enzymatic Functions

Glc-1,6-BP is integral to various enzymatic reactions:

- Phosphoglucomutase Activity : This enzyme catalyzes the reversible conversion of glucose-1-phosphate to glucose-6-phosphate via Glc-1,6-BP as an intermediate. This process is essential for carbohydrate metabolism and energy homeostasis .

- Bacterial Enzyme Activity : Recent studies have identified Glc-1,6-BP synthases in bacteria such as Synechocystis sp. PCC 6803 and Bacteroides salyersiae, indicating its evolutionary conservation and functional importance across different life forms .

Potential Therapeutic Uses

Research indicates that manipulating Glc-1,6-BP levels could have therapeutic implications:

- Diabetes Management : Given its role in glucose metabolism, Glc-1,6-BP may be targeted to enhance insulin sensitivity and improve glycemic control in diabetic patients .

- Cancer Research : Alterations in glucose metabolism are a hallmark of cancer cells. By understanding how Glc-1,6-BP influences metabolic pathways, researchers may develop strategies to target cancer cell metabolism selectively .

Case Studies and Research Findings

Several studies have highlighted the applications of Glc-1,6-BP:

作用機序

α-D-グルコース1,6-ビスリン酸の作用機序には、ホスホグルコムターゼのアクチベーターとしての役割が含まれます。 酵素の触媒活性に不可欠な、活性部位のセリンの最初のリン酸化を提供します . この化合物は、グリコーゲン代謝と解糖における重要な中間体であるグルコース-1-リン酸とグルコース-6-リン酸の間で相互変換されます . 関与する分子標的と経路には、解糖系とグリコーゲン合成が含まれます .

6. 類似の化合物との比較

α-D-グルコース1,6-ビスリン酸は、2つのリン酸化部位とホスホグルコムターゼのアクチベーターとしての役割により、他の類似の化合物と比較してユニークです . 類似の化合物には、次のものがあります。

フルクトース-1,6-ビスリン酸: 解糖に関与する別のヘキソースリン酸.

グルコース-1-リン酸: グリコーゲン代謝の中間体.

グルコース-6-リン酸: 解糖系とペントースリン酸経路の主要な中間体.

α-D-グルコース1,6-ビスリン酸は、ホスホグルコムターゼの活性化における特定の役割と、複数の代謝経路への関与により際立っています .

類似化合物との比較

Alpha-D-Glucose 1,6-Bisphosphate is unique compared to other similar compounds due to its dual phosphorylation sites and its role as an activator of phosphoglucomutase . Similar compounds include:

Fructose-1,6-Bisphosphate: Another hexose phosphate involved in glycolysis.

Glucose-1-Phosphate: An intermediate in glycogen metabolism.

Glucose-6-Phosphate: A key intermediate in glycolysis and the pentose phosphate pathway.

This compound stands out due to its specific role in activating phosphoglucomutase and its involvement in multiple metabolic pathways .

特性

IUPAC Name |

[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHOZGRAXYWRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864226 | |

| Record name | 1,6-Di-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-18-1 | |

| Record name | .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。